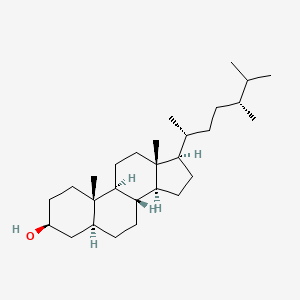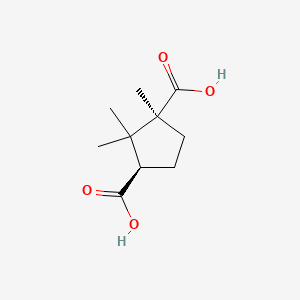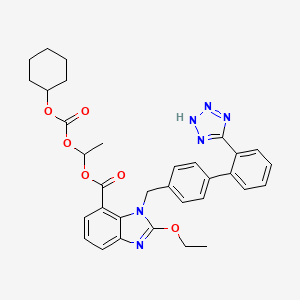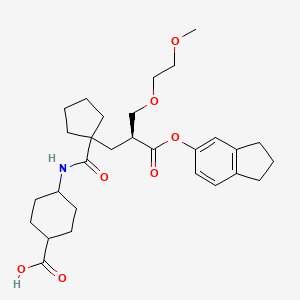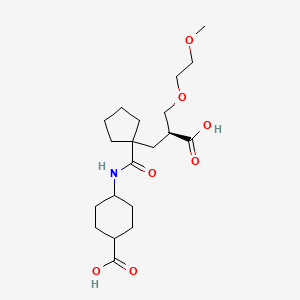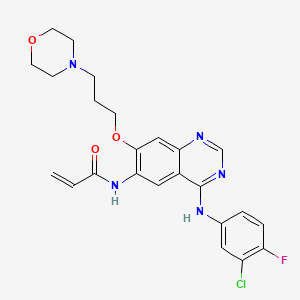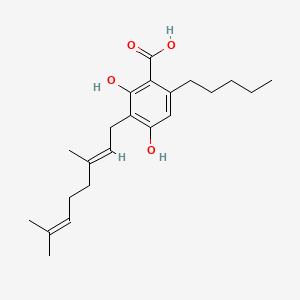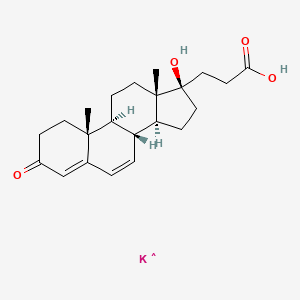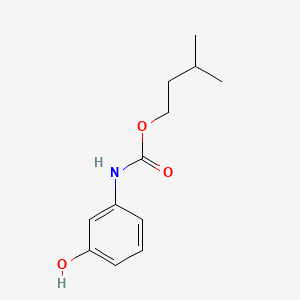
Carbanilic acid, m-hydroxy-, isopentyl ester
Overview
Description
Carbanilic acid, m-hydroxy-, isopentyl ester is a bioactive chemical.
Scientific Research Applications
Smooth Muscle Relaxation : Carbanilic acid derivatives, including pentacaine and its derivatives, were studied for their effects on the contractile responses of smooth muscle in guinea-pig stomachs. These compounds were found to relax smooth muscle and attenuate spontaneous contractions, suggesting potential applications in gastrointestinal disorders (Mai et al., 1996).
Environmental Exposure and Biomarker Development : A study on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), which is a plasticizer similar in structure to carbanilic acid derivatives, investigated its presence in the U.S. population. This research is significant for understanding environmental exposure and developing biomarkers for similar compounds (Silva et al., 2013).
Analysis of Fatty Acids : Research has developed methods for determining esterified fatty acids in blood, which could be relevant for carbanilic acid esters in biomedical research (Stern & Shapiro, 1953).
Local Anesthetic Activity : Carbanilic acid derivatives were explored for their structure-activity relationship in producing local anesthetic effects. This research could guide the development of new anesthetic agents (Beneš, 1986).
Biocatalysis and Therapeutic Potential : Carbohydrate fatty acid esters, like those derived from carbanilic acid, have been synthesized using biocatalysis. These esters have potential applications in food, pharmaceuticals, and cosmetics, and some show therapeutic potential, including antitumor and antibiotic activities (Chang & Shaw, 2009).
Polymer Synthesis : Carbanilic acid derivatives have been used in synthesizing novel polymers, like polycyclooctene-graft-poly(ethylene glycol) copolymers, which could have applications in various industries (Shi et al., 2010).
Hypocholesteremic Agents : Some carbanilic acid derivatives have been studied for their hypocholesteremic effects in mice, indicating potential for developing cholesterol-lowering drugs (Rost et al., 1967).
properties
CAS RN |
73623-18-4 |
|---|---|
Product Name |
Carbanilic acid, m-hydroxy-, isopentyl ester |
Molecular Formula |
C10H11NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-methylbutyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-9(2)6-7-16-12(15)13-10-4-3-5-11(14)8-10/h3-5,8-9,14H,6-7H2,1-2H3,(H,13,15) |
InChI Key |
ICDBJWGDHSNFJD-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)NC1=CC(=CC=C1)O |
Canonical SMILES |
CC(C)CCOC(=O)NC1=CC(=CC=C1)O |
Appearance |
Solid powder |
Other CAS RN |
73623-17-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carbanilic acid, m-hydroxy-, isopentyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



